[7-hydroxy-1-(1-hydroxyethyl)-8-methyl-6-oxo-1,2,3,8,10,11-hexahydro-6H-benzo[cd]pyrano[3,4-g]pyrrolo[1,2-a]indol-10-yl]acetic acid
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Overview
Description
BE-54238A is an organic heteropentacyclic compound that is isolated from Streptomyces sp. A54238. It exhibits inhibitory efficacy against the growth of human tumour cells. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is an organic heteropentacyclic compound, a member of phenols, a secondary alcohol, a cyclic ether, an organonitrogen heterocyclic compound, an enone, an oxo monocarboxylic acid and an aromatic ketone.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of 11H‐benzo[b]pyrano[3,2‐f]indolizines and pyrrolo[3,2,1‐ij]pyrano[3,2‐c]quinolines, indicating its utility in creating complex chemical structures with potential applications in medicinal chemistry (Kappe, Roschger, Schuiki, & Stadlbauer, 2003).
It is also a key intermediate in the synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety. These compounds are expected to show enhanced hypertensive activity (Kumar & Mashelker, 2007).
Potential Medicinal Applications
This compound plays a role in the synthesis of anticancer agents. For example, a series of novel 7-hydroxy-8-methyl-coumarins with various moieties at C6 position of the heterocyclic core, synthesized using this compound, have shown antimitotic activity, particularly against certain cancer cell lines (Galayev, Garazd, Garazd, & Lesyk, 2015).
It is used in the synthesis of various substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which could have applications in the development of novel pharmaceutical compounds (Goto, Utsunomiya, Aiba, Hayasaka, Endo, Watanabe, Ishizaki, Sato, & Saito, 1991).
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-[12-hydroxy-3-(1-hydroxyethyl)-14-methyl-10-oxo-15-oxa-2-azapentacyclo[9.7.1.02,6.07,19.013,18]nonadeca-1(19),6,8,11,13(18)-pentaen-16-yl]acetic acid |
InChI |
InChI=1S/C22H23NO6/c1-9(24)14-4-5-15-12-3-6-16(25)20-19(12)21(23(14)15)13-7-11(8-17(26)27)29-10(2)18(13)22(20)28/h3,6,9-11,14,24,28H,4-5,7-8H2,1-2H3,(H,26,27) |
InChI Key |
AWMWNWIBOOYESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)O)C3=C4C(=C5N3C(CC5)C(C)O)C=CC(=O)C4=C2O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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